molecular formula C18H20ClN3S B2669589 N-allyl-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine CAS No. 339019-33-9

N-allyl-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine

Cat. No.: B2669589
CAS No.: 339019-33-9
M. Wt: 345.89
InChI Key: XERHIRVFEKBBJP-UHFFFAOYSA-N
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Description

N-allyl-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine: is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its complex structure, which includes an allyl group, a chlorobenzyl group, and a sulfanyl group attached to a tetrahydroquinazoline core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine typically involves multiple steps:

    Formation of the Quinazoline Core: The initial step involves the synthesis of the tetrahydroquinazoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the quinazoline intermediate.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is incorporated through a nucleophilic aromatic substitution reaction, often using a chlorobenzyl halide.

    Allylation: The final step involves the allylation of the amine group on the quinazoline core, typically using an allyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline core or the chlorobenzyl group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, N-allyl-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies for its potential antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery and development.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic effects. Researchers are investigating its mechanism of action and efficacy in treating various diseases, including cancer and infectious diseases.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-prop-2-enyl-5,6,7,8-tetrahydroquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3S/c1-2-11-20-17-14-8-4-6-10-16(14)21-18(22-17)23-12-13-7-3-5-9-15(13)19/h2-3,5,7,9H,1,4,6,8,10-12H2,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERHIRVFEKBBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC2=C1CCCC2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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